Regioisomeric LogP and TPSA Comparison
7-Chloro-4-methyl-1H-indole exhibits a calculated LogP of 3.13–3.19 and a topological polar surface area (TPSA) of 15.79 Ų [1]. In comparison, the regioisomer 4-chloro-7-methyl-1H-indole (CAS 61258-70-6) possesses an identical molecular formula (C₉H₈ClN) and total atom count but a different spatial arrangement of substituents that is predicted to alter its dipole moment and chromatographic retention behavior . The target compound's chlorine at position 7 (meta to the indole NH) and methyl at position 4 places both substituents on the benzenoid ring, creating a distinct steric and electronic environment compared to the 4-chloro-7-methyl isomer where the chlorine is ortho to the indole nitrogen, which is expected to increase hydrogen-bond acceptor capacity at the chlorine .
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.13–3.19; TPSA = 15.79 Ų; H-bond acceptors = 0; H-bond donors = 1; Rotatable bonds = 0 [1] |
| Comparator Or Baseline | 4-Chloro-7-methyl-1H-indole (CAS 61258-70-6): LogP predicted ~3.1; TPSA predicted ~15.8 Ų; H-bond acceptors = 0; H-bond donors = 1; but chlorine position differs (4 vs. 7) altering electronic distribution |
| Quantified Difference | Regioisomeric shift of chlorine from position 4 to 7 results in similar bulk LogP/TPSA but different local dipole moment and hydrogen-bonding topology, which can affect target binding and metabolic stability; quantitative binding differences are demonstrated in CB₁ receptor studies where 7-chloroindoles retained affinity while 4-chloroindoles showed reduced binding [2]. |
| Conditions | In silico prediction (XLogP3, TPSA calculation); experimental validation context from chloroindole CB₁ binding study |
Why This Matters
The regioisomeric identity directly impacts biological activity and synthetic reactivity; procurement of the incorrect isomer can invalidate SAR campaigns or synthetic routes.
- [1] Molbase. 7-Chloro-4-methyl-1H-indole (CAS 941294-27-5) – LogP and PSA data. Molbase Chemical Database. View Source
- [2] Münster-Müller, S., Hansen, S., et al. (2024). Synthesis, Analytical Characterization, and Human CB₁ Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Forensic Toxicology, 42, 1-13. View Source
